

# chemical formula of tracazolate hydrochloride

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Compound of Interest

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# **Tracazolate Hydrochloride: A Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Tracazolate hydrochloride** (formerly ICI 136,753) is a pyrazolopyridine derivative with notable anxiolytic and anticonvulsant properties. It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a unique pharmacological profile that is dependent on the receptor's subunit composition. This document provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, and relevant experimental methodologies for **tracazolate hydrochloride**.

# **Chemical and Physical Properties**

**Tracazolate hydrochloride** is the hydrochloride salt of ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[1] Its chemical structure and key properties are summarized below.



Property	Value
IUPAC Name	ethyl 4-(butylamino)-1-ethyl-6-methyl-1H- pyrazolo[3,4-b]pyridine-5- carboxylate;hydrochloride
Synonyms	ICI 136,753 hydrochloride
Molecular Formula	C16H25CIN4O2
Molecular Weight	340.85 g/mol [1][2][3]
CAS Number	1135210-68-2[1][2]
Appearance	White crystalline or micro-crystalline solid[3]
Melting Point	144-145 °C[3]
Solubility	Slightly soluble in DMSO and water.[1][2]

### **Mechanism of Action**

**Tracazolate hydrochloride**'s primary mechanism of action is the positive allosteric modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[2] Unlike benzodiazepines, tracazolate's effect is highly dependent on the subunit composition of the GABA-A receptor.[4]

#### **GABA-A Receptor Modulation**

Tracazolate has been shown to potentiate or inhibit GABA-A receptor function depending on the specific subunits present in the receptor complex.[5] It displays selectivity for receptors containing  $\alpha 1$  and  $\beta 3$  subunits.[2][4] The nature of the third subunit (e.g.,  $\gamma$ ,  $\delta$ , or  $\epsilon$ ) is a critical determinant of its functional response.[3][5] For instance, replacement of the  $\gamma 2$ s subunit with an  $\epsilon$  subunit can switch the response from potentiation to inhibition.[5]

The following table summarizes the reported EC<sub>50</sub> values for tracazolate's activity on various recombinant GABA-A receptor subtypes.



GABA-A Receptor Subtype	Effect	EC50 (μM)
αιβιγ28	Potentiation	13.2
α1β3γ2	Potentiation	1.5
αιβιε	Inhibition	4.0
α1β3ε	Inhibition	1.2
α1β3	Inhibition	2.7
α6β3γ	Inhibition	1.1

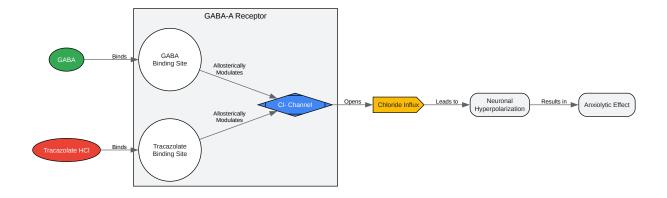
Data compiled from multiple sources.[1][3][6]

Tracazolate has also been demonstrated to significantly enhance the maximum current amplitude of  $\alpha_1\beta_2\delta$ -containing GABA-A receptors, suggesting a role in modulating extrasynaptic GABAergic transmission.[1][7]

# **Signaling Pathway**

The interaction of tracazolate with the GABA-A receptor ultimately modulates the influx of chloride ions into the neuron. In the case of potentiation, tracazolate enhances the effect of GABA, leading to a greater influx of chloride ions, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.





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Modulation of the GABA-A Receptor by Tracazolate HCl.

## **Pharmacokinetics**

Pharmacokinetic studies of tracazolate have been conducted in rats and dogs. The compound exhibits good absorption (over 80%) in both species; however, it undergoes extensive metabolism, which results in low bioavailability.[6]

Species	Mean t <sub>1</sub> / <sub>2</sub> (β)	Major Route of Excretion
Rat	14 hours	Renal
Dog	10 hours	Renal

Data from studies following single oral and intravenous doses.[6]

Tracazolate distributes to various tissues, with higher concentrations found in tissues compared to blood.[6] Notably, it is the predominant radioactive compound found in the brain within the

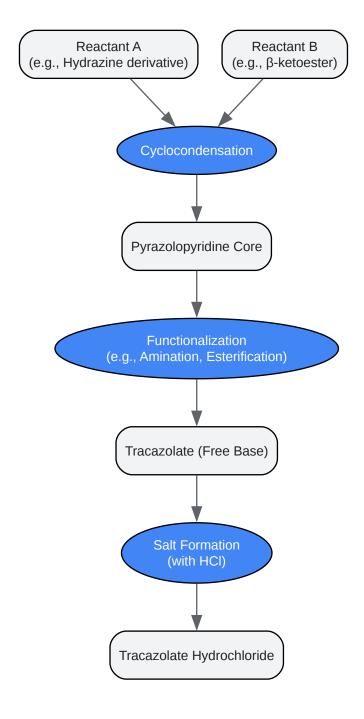


first 6 hours post-administration and persists in fat for up to 96 hours.[6]

# **Experimental Protocols Synthesis of Tracazolate Hydrochloride**

The synthesis of tracazolate, a pyrazolopyridine derivative, generally involves a multi-step process. While specific proprietary methods may vary, a general approach can be inferred from the synthesis of similar pyrazolopyridine compounds.[8] This often involves the condensation of appropriate precursors to form the core pyrazolopyridine ring structure, followed by functional group modifications and subsequent salt formation. A plausible synthetic workflow is outlined below.





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General Synthetic Workflow for Tracazolate HCl.

A detailed, non-proprietary protocol for a related pyrazolopyridine synthesis involves mixing ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and ammonium acetate in ethanol at room temperature in the presence of a catalyst.[8]

## In Vitro GABA-A Receptor Modulation Assay



The functional effects of tracazolate on different GABA-A receptor subtypes are typically assessed using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing recombinant receptors.[5]

#### Methodology:

- Oocyte Preparation:Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired  $\alpha$ ,  $\beta$ , and  $\gamma/\delta/\epsilon$  subunits of the GABA-A receptor.
- Electrophysiological Recording: After a period of incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).
- Drug Application: GABA-evoked currents are measured by applying GABA at various concentrations to the oocyte. To assess the modulatory effects of tracazolate, it is co-applied with GABA.
- Data Analysis: The potentiation or inhibition of GABA-evoked currents by tracazolate is quantified by measuring the change in current amplitude. Dose-response curves are generated to determine EC<sub>50</sub> values.

## **In Vivo Anxiolytic Activity Assessment**

The anxiolytic properties of tracazolate can be evaluated in rodent models using conflict tests.

Methodology (Vogel Conflict Test):

- Animal Preparation: Rats are typically water-deprived for a period (e.g., 48 hours) prior to testing.
- Apparatus: The test is conducted in an operant chamber equipped with a drinking spout.
- Procedure: Thirsty rats are allowed to drink from the spout. After a certain number of licks, a mild electric shock is delivered through the spout.
- Drug Administration: Animals are administered tracazolate hydrochloride or a vehicle control at various doses prior to the test session.



Data Collection: The number of shocks received during the test session is recorded. An
increase in the number of shocks taken by the drug-treated group compared to the control
group is indicative of an anxiolytic effect.

### Conclusion

**Tracazolate hydrochloride** is a valuable research tool for investigating the pharmacology of the GABA-A receptor. Its unique subunit-dependent mechanism of action distinguishes it from classical benzodiazepines and offers potential avenues for the development of novel therapeutic agents with improved side-effect profiles. Further research is warranted to fully elucidate its clinical potential.

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